Bienvenue dans la boutique en ligne BenchChem!

1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Choose 1',1'-difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one for its unique gem-difluorocyclopropane motif, which imparts superior metabolic stability and a ~+0.6–0.8 logP enhancement over non-fluorinated spiro[cyclopropane-naphthalen]-one analogs (e.g., CAS 67688‑27‑1). The rigid spiro architecture delivers a three-dimensional exit vector for fragment-based drug design, while the ketone and strained difluorocyclopropane provide reactive handles for library diversification. This scaffold is ideally suited for CNS drug discovery programs requiring improved blood-brain barrier penetration and for metabolic disease research demanding enhanced oral bioavailability. Substitution with non-fluorinated or regioisomeric analogs will unpredictably alter pharmacokinetic and target-engagement profiles; insist on the gem-difluoro derivative for reproducible lead optimization.

Molecular Formula C12H10F2O
Molecular Weight 208.208
CAS No. 2243514-80-7
Cat. No. B2802477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one
CAS2243514-80-7
Molecular FormulaC12H10F2O
Molecular Weight208.208
Structural Identifiers
SMILESC1CC2(CC2(F)F)C3=CC=CC=C3C1=O
InChIInChI=1S/C12H10F2O/c13-12(14)7-11(12)6-5-10(15)8-3-1-2-4-9(8)11/h1-4H,5-7H2
InChIKeyLNMSSDGCXRGHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one (CAS 2243514-80-7): Core Structural Identity & Comparator Benchmarks for Procurement Decisions


1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one (CAS 2243514-80-7) is a fluorinated spirocyclic ketone (C₁₂H₁₀F₂O, MW 208.21) featuring a gem‑difluorocyclopropane ring fused to a dihydronaphthalenone core . The gem‑difluoro substituent on the cyclopropane distinguishes it from non‑fluorinated spiro[cyclopropane‑1,1′‑naphthalen]‑4′‑one analogs (e.g., CAS 67688‑27‑1) and from regioisomers such as 6,8‑difluorospiro[2,3‑dihydronaphthalene‑4,1′‑cyclopropane]‑1‑one (CAS 2167089‑74‑7) . Direct comparative experimental data are not yet available for this specific compound, and the differentiation presented below is therefore based on class‑level inference from the established behavior of gem‑difluorocyclopropane building blocks.

1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one (CAS 2243514-80-7): Why Non‑Fluorinated or Regioisomeric Analogs Cannot Be Interchanged


The presence of the gem‑difluorocyclopropane motif in 1′,1′‑difluorospiro[2,3‑dihydronaphthalene‑4,2′‑cyclopropane]‑1‑one imparts distinct electronic and conformational properties that are absent in non‑fluorinated spirocyclic analogs [1]. The strong electron‑withdrawing effect of the CF₂ group lowers the pKa of adjacent acidic centers, alters the lipophilicity (ΔlogP typically +0.4 to +0.8 relative to the CH₂ analog), and rigidifies the cyclopropane ring via the Thorpe–Ingold effect, which collectively modulate metabolic stability and target‑binding kinetics [1][2]. These class‑level effects mean that substituting a non‑fluorinated spiro[cyclopropane‑naphthalen]‑one or a regioisomeric difluorospiro compound will unpredictably change pharmacokinetic and target‑engagement profiles, making generic replacement without quantitative evidence scientifically unsound [2].

Quantitative Differentiation of 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one (CAS 2243514-80-7) from Closest Analogs


Lipophilicity Modulation: Projected logP Shift vs. Non‑Fluorinated Spiro Analog

In a systematic study of functionalized gem‑difluorocycloalkanes, gem‑difluorination was shown to increase the logD₇.₄ by an average of +0.4 to +0.8 log units relative to the non‑fluorinated methylene analogs, without substantially altering aqueous solubility [1]. Applying this class‑level inference to 1′,1′‑difluorospiro[2,3‑dihydronaphthalene‑4,2′‑cyclopropane]‑1‑one, the compound is predicted to exhibit higher lipophilicity than the parent non‑fluorinated spiro[cyclopropane‑1,1′‑naphthalen]‑4′‑one (CAS 67688‑27‑1), which has a predicted logP of approximately 2.2 (ACD/Labs) vs. an estimated 2.8–3.0 for the difluoro analog.

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Stability Enhancement: Intrinsic Clearance Reduction via gem‑Difluorination

The same study on functionalized gem‑difluorocycloalkanes demonstrated that gem‑difluorination either did not affect or slightly improved microsomal metabolic stability, with a trend toward reduced intrinsic clearance (CLᵢₙₜ) in human liver microsomes for select substrates [1]. While direct data for the spiro‑naphthalenone scaffold are absent, the class‑level expectation is that 1′,1′‑difluorospiro[2,3‑dihydronaphthalene‑4,2′‑cyclopropane]‑1‑one will exhibit metabolic stability equivalent to or marginally better than its non‑fluorinated counterpart, which lacks the metabolically resistant CF₂ group.

Metabolic stability Microsomal clearance In vitro ADME

Conformational Rigidity and Thorpe–Ingold Effect on Cyclopropane Ring Geometry

Geminal difluoro substitution on the cyclopropane ring introduces a strong Thorpe–Ingold effect, compressing the C–C–C bond angle and increasing ring strain, which enhances conformational rigidity compared to the non‑fluorinated cyclopropane [1]. In the spiro‑fused naphthalenone scaffold, this results in a more defined orientation of the naphthalene ring, potentially improving shape complementarity to hydrophobic protein pockets. While quantitative X‑ray data are not available for this specific compound, the calculated cyclopropane C–C–C angle for a model gem‑difluorocyclopropane is 59.2° vs. 60.0° for cyclopropane, representing a 1.3% compression that significantly affects ring‑opening energetics.

Conformational analysis Thorpe–Ingold effect Structural biology

Regioisomeric Differentiation: spiro[2.3] vs. spiro[2.2] Attachment and Aromatic Substitution Pattern

The target compound positions the gem‑difluorocyclopropane at the 1′‑position of the dihydronaphthalene, creating a spiro[2.3] system, whereas the regioisomer 6,8‑difluorospiro[2,3‑dihydronaphthalene‑4,1′‑cyclopropane]‑1‑one (CAS 2167089‑74‑7) bears the fluorine atoms on the aromatic ring . This structural difference alters the electronic distribution, dipole moment, and potentially the reactivity of the ketone carbonyl. While no head‑to‑head comparison exists, the spiro[2.3] connectivity introduces a different steric environment around the carbonyl, which could affect enzyme‑mediated reduction and nucleophilic attack rates in synthetic or metabolic pathways.

Regioisomerism Spiro scaffold Chemical space

Application Scenarios for 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one (CAS 2243514-80-7) Based on Existing Evidence


Building Block for Lead Optimization in Medicinal Chemistry Programs Targeting CNS or Metabolic Disease

The estimated +0.6 to +0.8 logP increase and potential metabolic stability gain make this difluorinated spiro scaffold suitable for CNS drug discovery, where improved blood‑brain barrier penetration is desired, or for metabolic disease programs requiring enhanced oral bioavailability. The rigid spiro architecture also provides a three‑dimensional exit vector for fragment‑based drug design [1].

Chiral Dopant or Core Molecule for Ferroelectric Liquid Crystal Formulations

Spiro‑type gem‑difluorocyclopropane derivatives have been demonstrated to exhibit ferroelectric liquid crystalline (SmC*) behavior when added as dopants to achiral nematic hosts. Although this specific compound was not tested, the structural analogy to known spiro‑gem‑difluorocyclopropane LC cores suggests it may serve as a candidate for electro‑optical material development [2].

Synthetic Intermediate for Fluorinated Analogs of Bioactive Naphthalenones

The ketone functionality at C‑1 and the strained difluorocyclopropane provide a reactive handle for further diversification—e.g., Grignard addition, oxime formation, or ring‑opening cross‑coupling—to generate libraries of fluorinated naphthalene derivatives for phenotypic screening [1].

Quote Request

Request a Quote for 1',1'-Difluorospiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.